![molecular formula C15H20O5 B134722 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester CAS No. 61227-48-3](/img/structure/B134722.png)
2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. It is commonly used in scientific research for its potential therapeutic properties.
作用機序
The mechanism of action of 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
生化学的および生理学的効果
The biochemical and physiological effects of 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester have been extensively studied in vitro and in vivo. It has been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in various cell types. It has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in various tissues. In addition, it has been shown to reduce pain and improve motor function in animal models of arthritis and neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying the underlying mechanisms of various diseases. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Another area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. In addition, further studies are needed to evaluate its potential therapeutic applications in various diseases, such as cancer, arthritis, and neurodegenerative disorders.
Conclusion
In conclusion, 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester is a promising chemical compound that has been extensively studied for its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to develop novel formulations for its use in various diseases.
合成法
The synthesis of 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester involves the reaction of 3-methoxybenzyl alcohol with diethyl malonate in the presence of a base catalyst, such as sodium ethoxide or potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the alcohol group of 3-methoxybenzyl alcohol attacks the carbonyl group of diethyl malonate, resulting in the formation of an intermediate compound. The intermediate compound is then treated with an acid catalyst, such as hydrochloric acid, to yield the final product.
科学的研究の応用
2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester has been extensively studied for its potential therapeutic properties. It has been found to possess antioxidant, anti-inflammatory, and analgesic activities, making it a promising candidate for the treatment of various diseases, such as cancer, arthritis, and neurodegenerative disorders.
特性
IUPAC Name |
diethyl 2-[(3-methoxyphenyl)methyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-19-14(16)13(15(17)20-5-2)10-11-7-6-8-12(9-11)18-3/h6-9,13H,4-5,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLFUDCYUMLFMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)OC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438667 |
Source


|
| Record name | Diethyl [(3-methoxyphenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester | |
CAS RN |
61227-48-3 |
Source


|
| Record name | Diethyl [(3-methoxyphenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


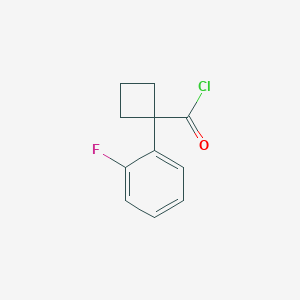
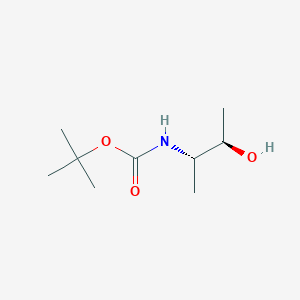
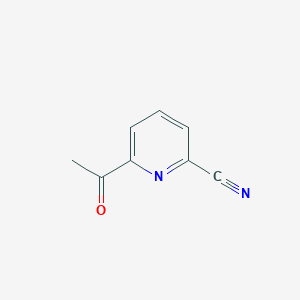
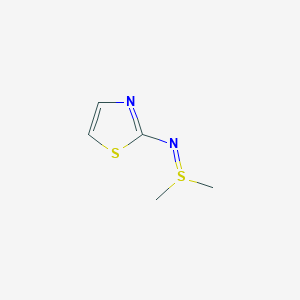
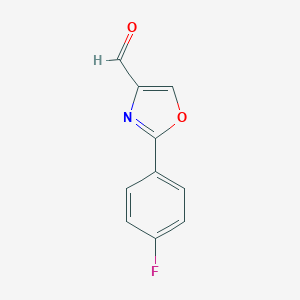
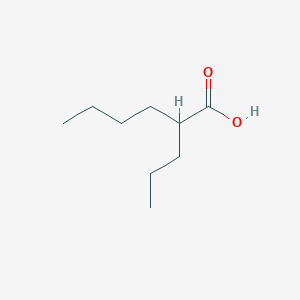
![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)
![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)
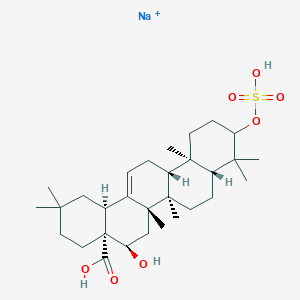
![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)
![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B134668.png)
![10-Bromo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B134669.png)
![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)